4-(4-Chloro-2-nitrophenyl)morpholine is a synthetic compound [] frequently employed in scientific research, particularly in the development of novel pharmaceutical agents [, ]. While it lacks a natural source, its structure resembles various bioactive molecules, making it a valuable building block in medicinal chemistry. Researchers utilize it to explore structure-activity relationships and optimize the pharmacological properties of drug candidates [].
Nitration of 4-(4-Methoxyphenyl)morpholine: This method involves a two-step process. Firstly, 4-(4-methoxyphenyl)morpholine is synthesized. Secondly, the isolated nitric acid salt of the intermediate is subjected to nitration by dissolving it in dichloromethane and adding it to concentrated sulfuric acid []. This controlled nitration procedure enhances yield and safety by maintaining a precise 1:1 molar ratio of the substrate to nitric acid, effectively preventing under- or over-nitration [].
Alternative Synthetic Routes: While the specific details are not provided, researchers have alluded to alternative synthetic pathways for 4-(4-Chloro-2-nitrophenyl)morpholine []. These alternative approaches likely involve different starting materials and reaction conditions, potentially offering advantages in terms of yield, purity, or cost-effectiveness.
Aromatic π–π Stacking: The crystal structure of 4-(4-Chloro-2-nitrophenyl)morpholine exhibits stabilizing aromatic π–π stacking interactions. The perpendicular distance between parallel planes within the crystal lattice is measured to be 3.7721 (8) Å [].
Morpholine Ring Conformation: The morpholine ring in the molecule adopts a stable chair conformation [].
Gastrokinetic Agents: Derivatives of 4-(4-Chloro-2-nitrophenyl)morpholine, specifically those with modifications at the 4-position of the morpholine ring, have been explored as potential gastrokinetic agents []. These compounds demonstrated the ability to enhance gastric emptying in animal models, suggesting their potential therapeutic use in gastrointestinal motility disorders.
Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonists: A derivative of 4-(4-Chloro-2-nitrophenyl)morpholine, 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), was developed as a potent and selective CRF1 antagonist []. MTIP demonstrated efficacy in preclinical models of alcoholism, suggesting its potential as a treatment for alcohol dependence [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6